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potential off-target effects of 2-Methylthio-AMP at high concentrations.

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Compound of Interest

Compound Name: 2-Methylthio-AMP diTEA

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Technical Support Center: 2-Methylthio-AMP (2-Mesamp)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of 2-Methylthio-AMP (2-MeSAMP) at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is 2-MeSAMP a selective P2Y12 receptor antagonist?

A1: 2-MeSAMP is widely regarded as a selective and direct antagonist of the P2Y12 receptor, and it is frequently used to inhibit ADP-dependent platelet aggregation.[1] However, as with any pharmacological tool, the potential for off-target effects exists, particularly at high concentrations.

Q2: What are the known or suspected off-target effects of 2-MeSAMP at high concentrations?

A2: The most debated potential off-target effect of 2-MeSAMP is the P2Y12-independent elevation of intracellular cyclic AMP (cAMP) levels in platelets.[2][3] Some studies have reported that 2-MeSAMP can increase cAMP through a Gs-coupled receptor, while other



studies have refuted this finding.[4][5][6] Additionally, at a concentration of 50 μ M, 2-MeSAMP has been shown to not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization, suggesting selectivity against these specific pathways at this concentration.[7]

Q3: How can I investigate potential off-target effects of 2-MeSAMP in my experimental system?

A3: To comprehensively assess off-target effects, it is recommended to perform broad-spectrum screening against a panel of receptors, enzymes, and ion channels. Commercial services such as Eurofins' SafetyScreen panels and DiscoverX's KINOMEscan® service can provide extensive profiling of your compound against hundreds of molecular targets.[4][8] These services can help identify potential off-target interactions that may not be apparent from targeted in-house assays.

Q4: What is the potential metabolic fate of 2-MeSAMP, and could its metabolites have off-target effects?

A4: While specific metabolism studies on 2-MeSAMP are not readily available, its structural similarity to other thiopurine drugs, such as 6-mercaptopurine (6-MP), suggests potential metabolic pathways.[2][5][7] Thiopurines are known to be metabolized by enzymes like thiopurine S-methyltransferase (TPMT), which catalyzes the methylation of the thiol group.[2][5] It is plausible that 2-MeSAMP could be metabolized to 2-methylthioadenosine and subsequently to other adenosine-like compounds, which could have their own biological activities, including potential off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in platelet aggregation assays.

- Potential Cause 1: P2Y12-independent effects on cAMP levels.
 - Troubleshooting Steps:
 - Measure intracellular cAMP levels in platelets treated with a range of 2-MeSAMP concentrations.



- Perform a vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay. An increase in VASP phosphorylation can indicate an elevation in cAMP.
- Use P2Y12-deficient platelets or cells to determine if the observed effects are independent of the target receptor.
- Potential Cause 2: Variability in experimental conditions.
 - Troubleshooting Steps:
 - Ensure consistent platelet preparation methods and platelet counts across experiments.
 - Verify the activity of all reagents, including the agonist used to induce aggregation.
 - Calibrate and maintain the aggregometer according to the manufacturer's instructions.

Issue 2: Conflicting results regarding cAMP elevation with 2-MeSAMP treatment.

- Potential Cause: Differences in experimental protocols and reagents.
 - Troubleshooting Steps:
 - Assay Method: Compare your cAMP assay methodology with published protocols.
 Competitive immunoassays and bioluminescent assays are common methods, and their sensitivities and potential for artifacts can differ.
 - Cell Type and Condition: Ensure the health and viability of your platelets or cell lines.
 Stressed or activated platelets may respond differently.
 - Reagent Purity: Use highly purified 2-MeSAMP and verify its concentration. Impurities could contribute to off-target effects.
 - Controls: Include appropriate positive controls (e.g., forskolin, a direct adenylyl cyclase activator) and negative controls in your experiments.

Quantitative Data Summary



Compound	Target(s)	Reported Effect	Concentration	Reference
2-MeSAMP	P2Y12	Antagonist	Varies	[1]
2-MeSAMP	Thrombin, PAR1- AP, PAR4-AP, Ca2+ mobilization	No significant inhibition	50 μΜ	[7]
2-MeSAMP	Unidentified Gs- coupled receptor	Agonist (cAMP increase)	Up to 50 μM	[2][3]
2-MeSAMP	P2Y12- independent pathways	No significant cAMP increase or VASP phosphorylation	High concentrations	[5][6]

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels in Platelets (Competitive ELISA)

- Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
- Incubation: Pre-incubate the platelet suspension with various concentrations of 2-MeSAMP or vehicle control for a specified time at 37°C.
- Lysis: Lyse the platelets using a lysis buffer provided with a commercial cAMP assay kit to release intracellular cAMP.
- Assay Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. This typically involves the following steps:
 - Add platelet lysates and cAMP standards to wells coated with a cAMP antibody.
 - Add a known amount of labeled cAMP (e.g., conjugated to an enzyme like horseradish peroxidase).



- Incubate to allow competition between the sample/standard cAMP and the labeled cAMP for binding to the antibody.
- Wash the wells to remove unbound reagents.
- Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
- Data Analysis: Generate a standard curve using the cAMP standards and calculate the cAMP concentration in the platelet lysates. The signal is inversely proportional to the amount of cAMP in the sample.

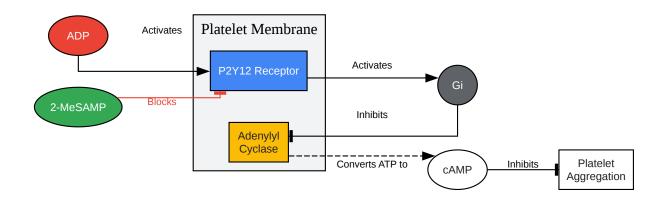
Protocol 2: VASP Phosphorylation Assay (Western Blot)

- Platelet Treatment: Treat isolated platelets with 2-MeSAMP, a positive control (e.g., prostacyclin), and a vehicle control for the desired time at 37°C.
- Lysis: Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- · Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
 - Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.



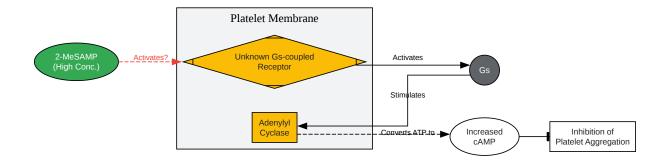
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total VASP or GAPDH).

Visualizations



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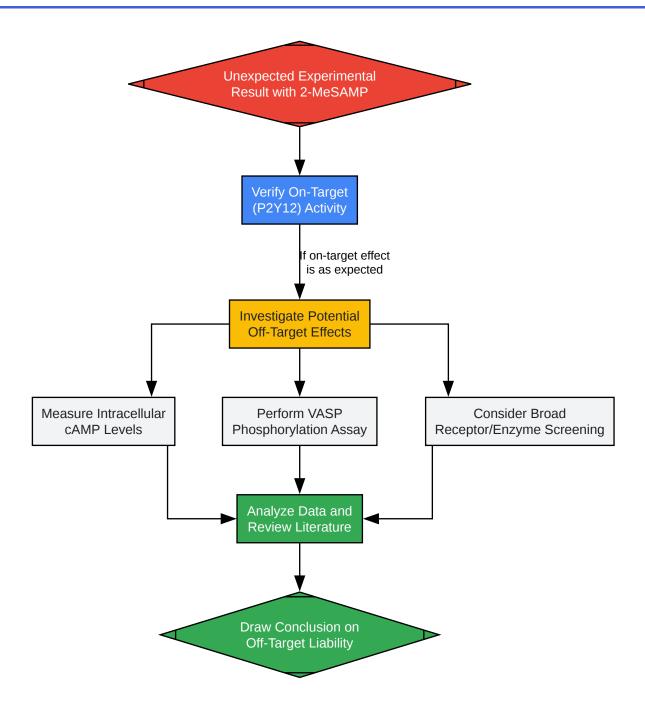
Caption: On-target action of 2-MeSAMP on the P2Y12 signaling pathway.



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Caption: Hypothesized off-target effect of 2-MeSAMP on cAMP levels.

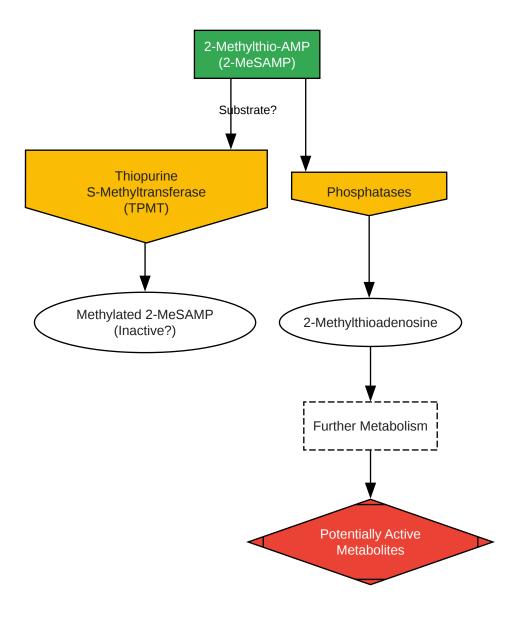




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Caption: Troubleshooting workflow for unexpected 2-MeSAMP results.





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Caption: Hypothetical metabolic pathways of 2-MeSAMP.

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